Debio 0932

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Debio 0932, also known as CUDC-305, is a second-generation, orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90) being investigated for its potential in cancer treatment and other diseases []. HSP90 is a chaperone protein essential for the proper folding and function of various other proteins involved in cell growth, survival, and signaling pathways. By inhibiting HSP90, Debio 0932 disrupts the stability of these client proteins, leading to their degradation and potentially hindering cancer cell proliferation and survival [, ].

Anti-Cancer Properties

Several studies have explored Debio 0932's potential for treating various cancers. It has shown promising results in preclinical studies, demonstrating:

- Inhibition of cancer cell proliferation: Debio 0932 effectively inhibits the proliferation of various cancer cell lines, including those from breast, lung, and glioblastoma [, ].

- Induction of cancer cell death: Debio 0932 triggers apoptosis (programmed cell death) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins [, ].

- Overcoming drug resistance: Debio 0932 shows activity against cancer cells resistant to other therapies, suggesting its potential role in overcoming drug resistance [].

These findings have led to clinical trials investigating Debio 0932's safety and efficacy in humans. However, further research is needed to determine its full potential for cancer treatment [].

Debio 0932 and Psoriasis

Interestingly, during an early clinical trial for cancer, Debio 0932 unexpectedly led to complete remission of skin lesions in one psoriasis patient []. This observation prompted researchers to explore its potential application in treating psoriasis, a chronic inflammatory skin condition.

Debio 0932 is a second-generation oral inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the proper folding and stabilization of various client proteins involved in cancer progression. By inhibiting Hsp90, Debio 0932 disrupts the chaperone's function, leading to the degradation of several oncoproteins and ultimately inducing apoptosis in cancer cells. It has demonstrated significant anticancer activity across various malignancies, particularly in breast cancer models such as MCF-7 and MDA-MB-231 cell lines .

Debio 0932 acts by inhibiting HSP90, a molecular chaperone protein that stabilizes various client proteins involved in cancer cell growth and survival [, ]. By binding to the ATP-binding pocket of HSP90, Debio 0932 disrupts the chaperone function, leading to the degradation of these client oncoproteins and ultimately causing cancer cell death []. Studies have shown promising results in breast cancer cell lines, suggesting its potential for treating various malignancies [].

Debio 0932 operates primarily through competitive inhibition of the ATP-binding site of Hsp90. This interaction stabilizes an inactive conformation of Hsp90, preventing it from effectively folding its client proteins. The binding affinity of Debio 0932 to Hsp90 has been quantified with a free energy of binding estimated at -7.24 kcal/mol . This mechanism leads to the accumulation of misfolded proteins and triggers apoptotic pathways, characterized by changes in the expression levels of various apoptosis-related genes .

The biological activity of Debio 0932 has been extensively studied, revealing its potential to induce apoptosis in cancer cells through various mechanisms:

- Apoptosis Induction: Treatment with Debio 0932 resulted in the down-regulation of anti-apoptotic proteins such as Bcl-2 and up-regulation of pro-apoptotic proteins like Bax. This shift promotes apoptosis via pathways involving caspases, particularly Caspase-9 .

- Inhibition of Migration: The compound also exhibits anti-invasive properties, significantly reducing the migration of endothelial cells, which is crucial for tumor metastasis .

- Gene Expression Modulation: Debio 0932 alters the expression profiles of several genes associated with cell cycle regulation and apoptosis, thereby impacting tumor growth dynamics .

Debio 0932 can be synthesized through a multi-step chemical process involving the modification of existing Hsp90 inhibitors. While specific synthetic routes are proprietary, general methods include:

- Chemical Modification: Starting from known Hsp90 inhibitors, structural modifications are made to enhance potency and selectivity.

- Purification: The synthesized compound undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for biological testing.

- Characterization: Finally, analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the compound's identity and purity .

Debio 0932 is primarily being investigated for its applications in oncology:

- Cancer Treatment: It is particularly focused on treating various solid tumors, including non-small cell lung cancer and breast cancer.

- Clinical Trials: Debio 0932 has undergone several clinical trials to evaluate its safety and efficacy in patients with advanced malignancies .

Interaction studies have shown that Debio 0932 not only binds to Hsp90 but also influences multiple signaling pathways involved in cancer progression:

- Signaling Pathways: It is linked with pathways such as MAPK, PI3K-Akt, and Ras signaling pathways, which are crucial for cell survival and proliferation .

- Gene Ontology Analysis: Gene expression changes induced by Debio 0932 suggest involvement in processes like angiogenesis and epithelial-mesenchymal transition, further implicating its role in tumor biology .

Debio 0932 shares similarities with other Hsp90 inhibitors but stands out due to its specific chemical structure and oral bioavailability. Below is a comparison with notable similar compounds:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| XL-888 | Hsp90 Inhibition | First-generation inhibitor; less selective |

| AUY922 | Hsp90 Inhibition | Potent against multiple cancers; intravenous use |

| 17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) | Hsp90 Inhibition | Known for severe side effects; requires infusion |

| CUDC-305 | Dual inhibition (Hsp90 & HDAC) | Broader target profile; more complex mechanism |

Debio 0932's unique combination of high oral bioavailability, selectivity for Hsp90, and favorable safety profile positions it as a promising candidate in cancer therapy compared to these other compounds .

Molecular Structure and Formula

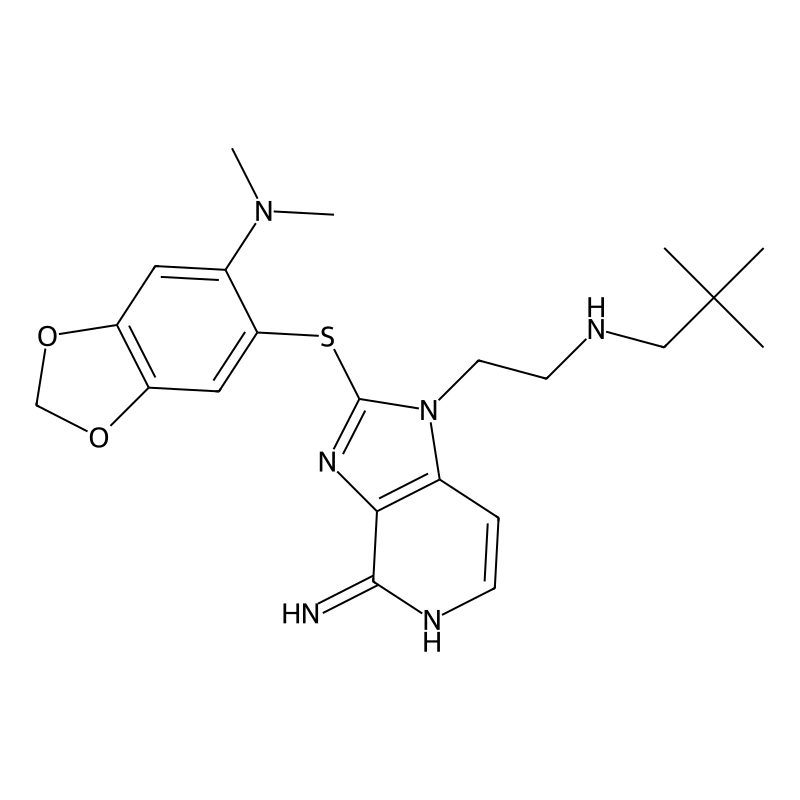

Debio 0932 is characterized by the molecular formula C22H30N6O2S, representing a complex heterocyclic compound with a molecular weight of 442.6 grams per mole [1]. The compound belongs to the imidazopyridine class of chemical entities, featuring a distinctive structural framework that incorporates multiple functional groups [1]. The complete International Union of Pure and Applied Chemistry name for this compound is 2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine [1].

The molecular structure is defined by the Simplified Molecular Input Line Entry System notation: CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4 [1]. This notation reveals the presence of a central imidazo[4,5-c]pyridine core scaffold linked through a sulfur bridge to a benzodioxole moiety [1]. The International Chemical Identifier representation provides additional structural detail: InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25) [1].

The Chemical Abstract Service registry number 1061318-81-7 uniquely identifies this compound in chemical databases [1] [2] [3]. The molecule exhibits a complex three-dimensional architecture with specific stereochemical considerations, as evidenced by the International Chemical Identifier Key: RVJIQAYFTOPTKK-UHFFFAOYSA-N [1].

| Structural Parameter | Value | Method/Source |

|---|---|---|

| Molecular Formula | C22H30N6O2S | PubChem Database [1] |

| Molecular Weight | 442.6 g/mol | Computational Analysis [1] |

| Heavy Atom Count | 31 | Computational Analysis [1] |

| Rotatable Bond Count | 8 | Cactvs 3.4.8.18 [1] |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 [1] |

| Hydrogen Bond Acceptor Count | 8 | Cactvs 3.4.8.18 [1] |

| Formal Charge | 0 | PubChem Computation [1] |

Physical Characteristics and Stability

Debio 0932 presents as an off-white solid powder under standard laboratory conditions [2] [6]. The compound demonstrates favorable physicochemical properties that contribute to its pharmaceutical utility, including a calculated partition coefficient (XLogP3) of 3.6, indicating moderate lipophilicity [1]. The topological polar surface area measures 116 square angstroms, suggesting appropriate membrane permeability characteristics [1].

The molecular complexity index of 591 reflects the intricate structural architecture of this compound [1]. Stability studies indicate that the solid powder form maintains integrity when stored at -20 degrees Celsius for up to three years, or at 4 degrees Celsius for two years [2] [7]. When dissolved in appropriate solvents, the compound exhibits enhanced stability at -80 degrees Celsius for two years or -20 degrees Celsius for one year [7].

The compound demonstrates exceptional oral bioavailability of 96.0 percent, indicating efficient absorption from the gastrointestinal tract [20]. Pharmacokinetic investigations reveal a tumor-specific half-life of 20.4 hours, suggesting selective retention in neoplastic tissues compared to normal organs [20]. Notably, Debio 0932 exhibits blood-brain barrier penetration capability, enabling therapeutic concentrations in central nervous system tissues [20].

| Physical Property | Value | Storage Condition |

|---|---|---|

| Appearance | Off-white solid | Ambient conditions [6] |

| Powder Stability | 3 years | -20°C [2] |

| Powder Stability | 2 years | 4°C [2] |

| Solution Stability | 2 years | -80°C [7] |

| Solution Stability | 1 year | -20°C [7] |

| Oral Bioavailability | 96.0% | Clinical studies [20] |

| Tumor Half-life | 20.4 hours | Pharmacokinetic analysis [20] |

Solubility Properties

The solubility profile of Debio 0932 has been extensively characterized across multiple solvent systems to establish optimal formulation parameters [2] [7]. In dimethyl sulfoxide, the compound achieves a solubility of 75 milligrams per milliliter, equivalent to 169.46 millimolar concentration [2] [6] [7]. This high solubility in dimethyl sulfoxide facilitates laboratory investigations and in vitro experimental procedures [3].

For in vivo applications, several solvent systems have been validated for pharmaceutical formulations [7]. A quaternary solvent mixture comprising 10 percent dimethyl sulfoxide, 40 percent polyethylene glycol 300, 5 percent Tween-80, and 45 percent saline achieves a minimum solubility of 2.5 milligrams per milliliter [7]. Alternative formulations include a binary system of 10 percent dimethyl sulfoxide and 90 percent sulfobutylether-beta-cyclodextrin in saline, maintaining equivalent solubility parameters [7].

Additional solvent combinations demonstrate the compound's versatility in formulation development [7]. A mixture of 10 percent dimethyl sulfoxide and 90 percent corn oil provides suitable solubility for specific experimental applications [7]. These diverse solubility characteristics enable flexible dosing strategies and delivery mechanisms across various research and therapeutic contexts [15].

The compound's solubility properties directly correlate with its pharmacokinetic behavior, particularly regarding absorption, distribution, and bioavailability parameters [15] [20]. Rapid absorption following oral administration and efficient conversion to pharmacologically active metabolites further enhance the therapeutic potential of this chemical entity [15].

| Solvent System | Solubility | Application |

|---|---|---|

| Dimethyl Sulfoxide | 75 mg/mL (169.46 mM) | Laboratory studies [2] [7] |

| DMSO/PEG300/Tween-80/Saline | ≥2.5 mg/mL | In vivo studies [7] |

| DMSO/SBE-β-CD/Saline | ≥2.5 mg/mL | Pharmaceutical formulation [7] |

| DMSO/Corn Oil | ≥2.5 mg/mL | Specialized applications [7] |

Synthesis Methodology

The synthetic pathway for Debio 0932 employs established organic chemistry principles to construct the complex imidazopyridine framework through systematic chemical transformations [13] [27]. The synthesis begins with appropriately substituted starting materials that provide the necessary functional groups for subsequent coupling reactions [27]. The core imidazo[4,5-c]pyridine scaffold serves as the central structural element, requiring precise synthetic strategies to achieve the desired substitution pattern [13].

Key synthetic steps involve the formation of a sulfur bridge between the benzodioxole and imidazopyridine moieties through nucleophilic substitution reactions [13] [27]. This critical coupling step establishes the characteristic structural architecture that defines the molecular identity of Debio 0932 [13]. The synthesis incorporates multiple protecting group strategies and deprotection sequences to ensure selective reactivity at specific molecular positions [27].

Purification methodologies employ high-performance liquid chromatography techniques to achieve pharmaceutical-grade purity standards [27]. The final synthetic product requires rigorous analytical characterization including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm structural integrity [27]. Quality control measures ensure batch-to-batch consistency and adherence to established purity specifications [27].

The synthetic route has been optimized for scalability and reproducibility in pharmaceutical manufacturing environments [11] [12]. Patent literature describes various synthetic approaches and intermediate compounds that contribute to the overall synthetic strategy [11] [12]. Alternative synthetic methodologies have been explored to improve efficiency and reduce synthetic complexity while maintaining product quality [11] [12].

| Synthesis Component | Method | Purpose |

|---|---|---|

| Starting Materials | Imidazopyridine derivatives | Core scaffold formation [13] |

| Key Reaction | Nucleophilic substitution | Sulfur bridge formation [13] |

| Purification | High-performance liquid chromatography | Product isolation [27] |

| Characterization | Spectroscopic analysis | Structure confirmation [27] |

| Quality Control | Analytical testing | Purity verification [27] |